(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of (E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-(dimethylamino)benzaldehyde with 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature, and the product is obtained after recrystallization from ethanol .
Chemical Reactions Analysis
(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound using reducing agents like sodium borohydride or lithium aluminum hydride can yield the corresponding alcohols.
Scientific Research Applications
(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis. It also exhibits anti-inflammatory and anticancer activities by modulating signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one can be compared with other similar compounds such as:
4-(dimethylamino)phenyl isocyanate: This compound has similar structural features but contains an isocyanate group instead of a ketone group.
4-methoxyphenethylamine: This compound has a similar aromatic ring structure but contains an amine group instead of a ketone group.
Dichloroaniline: This compound has a similar aromatic ring structure but contains chlorine atoms instead of a dimethylamino group.
The uniqueness of this compound lies in its combination of the dimethylamino and ethoxy groups, which contribute to its diverse biological activities and applications.
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-22-18-12-8-16(9-13-18)19(21)14-7-15-5-10-17(11-6-15)20(2)3/h5-14H,4H2,1-3H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIILXUAHZDRSNN-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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